1,3-Dichloro-2-methoxy-2-methylpropane

Description

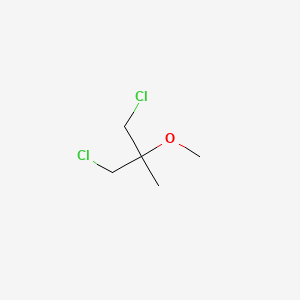

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDYIYWMSPFVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloro 2 Methoxy 2 Methylpropane

Retrosynthetic Disconnection Strategies for 1,3-Dichloro-2-methoxy-2-methylpropane

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, several logical disconnection strategies can be proposed, primarily focusing on the carbon-oxygen and carbon-halogen bonds.

A primary disconnection can be made at the C-O ether linkage. This suggests a precursor, 2-methyl-1,3-dichloropropane-2-ol, which could be synthesized from 1,3-dichloroacetone (B141476) and a methylating agent like a Grignard reagent. The subsequent step would be an etherification.

Alternatively, disconnections at the C-Cl bonds point towards a chlorinated precursor. This approach might involve the selective chlorination of a suitable alcohol or alkene. A further disconnection of the carbon skeleton could lead back to isobutylene (B52900) or related C4 precursors. These varied disconnection strategies open up multiple avenues for the forward synthesis of the target molecule.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned. These routes can be broadly categorized into sequential bond formations or convergent multi-component strategies.

Alkylation and Halogenation Approaches to the Propane (B168953) Backbone

One plausible synthetic route involves the initial construction of the 2-methylpropane backbone, followed by sequential halogenation. A potential starting material could be isobutylene. Halogenation of isobutylene could yield a dihaloalkane, which could then be further functionalized.

Another approach could start with a functionalized propane derivative. For instance, the alkylation of a malonic ester with a suitable electrophile could be followed by decarboxylation to generate a substituted propane backbone. Subsequent halogenation reactions would then be employed to introduce the two chlorine atoms at the 1 and 3 positions. The choice of halogenating agent would be crucial to control the regioselectivity of the reaction.

Etherification Reactions at the C2 Position of Dichlorinated Propane Precursors

A highly convergent strategy would involve the synthesis of a dichlorinated propane precursor, followed by the introduction of the methoxy (B1213986) group at the C2 position. A potential precursor is 1,3-dichloro-2-propanone. The reaction of this ketone with a methyl Grignard reagent (methylmagnesium bromide) would yield the tertiary alcohol, 1,3-dichloro-2-methyl-2-propanol (B3344119).

The subsequent etherification of this tertiary alcohol to form the target molecule could be achieved through a Williamson-type ether synthesis. youtube.com This would involve the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then be reacted with an electrophilic source of a methyl group, such as methyl iodide or dimethyl sulfate, to form the desired ether.

Multi-Component Reactions Towards this compound

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. acsgcipr.orgbeilstein-journals.orgfu-berlin.denih.gov While a specific MCR for this compound is not established, a hypothetical one-pot synthesis could be envisioned.

Such a reaction might involve the combination of a chlorinated alkene, methanol (B129727), and a methylating agent in the presence of a suitable catalyst. The catalyst would need to orchestrate a cascade of reactions, including chloroalkoxylation and methylation, to assemble the final product. The development of such a process would represent a significant advancement in the efficient synthesis of this compound.

Optimization of Reaction Conditions for High Yield and Selectivity in this compound Synthesis

Achieving high yield and selectivity is paramount in chemical synthesis. nih.govprismbiolab.com The optimization of reaction conditions is a critical step in developing a robust and efficient process. researchgate.netscielo.br For the synthesis of this compound, several parameters would need to be carefully controlled.

Key factors to consider include the choice of solvent, reaction temperature, concentration of reactants, and the stoichiometry of the reagents. For instance, in the proposed etherification reaction, the choice of solvent could significantly impact the solubility of the reactants and the rate of the reaction. The temperature would need to be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions.

To illustrate the optimization process, a hypothetical study on the etherification of 1,3-dichloro-2-methyl-2-propanol could be conducted. The following interactive data table shows how the yield might be affected by varying the base and methylating agent.

| Entry | Base | Methylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Hydride | Methyl Iodide | 25 | 12 | 75 |

| 2 | Potassium tert-butoxide | Methyl Iodide | 25 | 12 | 68 |

| 3 | Sodium Hydride | Dimethyl Sulfate | 25 | 12 | 82 |

| 4 | Potassium tert-butoxide | Dimethyl Sulfate | 25 | 12 | 78 |

| 5 | Sodium Hydride | Methyl Iodide | 0 | 24 | 65 |

| 6 | Sodium Hydride | Dimethyl Sulfate | 0 | 24 | 72 |

Catalytic Systems and Their Efficacy

Catalysis plays a crucial role in many organic transformations by providing alternative reaction pathways with lower activation energies. In the context of synthesizing this compound, various catalytic systems could be employed to enhance the efficiency of the proposed steps.

For halogenation reactions, Lewis acids could be used to activate the halogenating agent and promote the desired regioselectivity. researchgate.net In the case of etherification, phase-transfer catalysts could be beneficial, particularly if the reaction involves immiscible phases. These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the methylating agent occurs.

For a hypothetical multi-component reaction, the development of a novel catalytic system would be essential. This could involve a transition metal complex that can coordinate to the various reactants and facilitate the key bond-forming steps in a controlled manner. The efficacy of such a catalyst would be evaluated based on its ability to promote the desired reaction with high turnover numbers and turnover frequencies.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the synthesis of this compound, particularly in the context of the methoxychlorination of 2-methylpropene. The solvent can influence the reaction rate, selectivity, and the stability of reactive intermediates.

In the electrophilic addition of chlorine to an alkene like 2-methylpropene, a cyclic chloronium ion intermediate is formed. A nucleophilic solvent can compete with the chloride ion in attacking this intermediate. When methanol is used as the solvent, it can act as a nucleophile, leading to the formation of a methoxy group at one of the carbon atoms of the original double bond.

The polarity of the solvent is a key factor. Polar aprotic solvents can be effective in stabilizing the charged intermediates involved in the reaction. The use of a solvent that can also act as a nucleophile, such as methanol, directly incorporates the methoxy group into the product structure. The concentration of methanol in the reaction mixture can influence the competition between the methoxy and chloro functionalities being added to the alkene.

Table 1: Potential Solvents and Their Expected Influence on the Methoxychlorination of 2-Methylpropene

| Solvent | Type | Expected Influence on Reaction |

| Methanol | Polar Protic | Acts as both solvent and nucleophile, promoting the formation of the methoxy ether. |

| Dichloromethane | Polar Aprotic | A common solvent for halogenation reactions; its inert nature would allow for controlled addition of chlorine and methanol. |

| Carbon tetrachloride | Nonpolar | Less likely to stabilize charged intermediates, potentially leading to slower reaction rates and different product distributions. |

| Acetonitrile | Polar Aprotic | Its polarity could stabilize intermediates, but its own nucleophilicity might lead to side products. |

Temperature and Pressure Control

Temperature and pressure are critical parameters in controlling the reaction rate and selectivity of the synthesis of this compound.

For the gas-phase chlorination of isobutylene to produce methallyl chloride, a precursor for an alternative synthetic route, the reaction is typically carried out at temperatures below 100°C and at approximately atmospheric pressure. These conditions are chosen to minimize side reactions, such as further chlorination of the desired product. Exothermic reactions like chlorination require careful temperature control to prevent runaways and the formation of undesired byproducts.

In the liquid-phase methoxychlorination of 2-methylpropene, the temperature would need to be carefully controlled to manage the exothermic nature of the reaction and to influence the selectivity of the addition. Lower temperatures generally favor the desired electrophilic addition pathway and minimize radical side reactions that can occur at higher temperatures, especially in the presence of chlorine.

Pressure control is particularly important when dealing with gaseous reactants like 2-methylpropene. Maintaining an appropriate partial pressure of the alkene ensures a sufficient concentration for the reaction to proceed at a reasonable rate. In a closed system, the pressure might increase as the reaction progresses, especially if any gaseous byproducts are formed.

Table 2: General Effects of Temperature and Pressure on Methoxychlorination

| Parameter | Effect on Reaction Rate | Effect on Selectivity | General Considerations |

| Temperature | Increases with increasing temperature. | Higher temperatures can lead to decreased selectivity and the formation of byproducts through radical pathways. | Requires careful control to balance reaction rate and selectivity, and to manage the exothermicity of the reaction. |

| Pressure | For gaseous reactants, higher pressure increases concentration and thus reaction rate. | Can influence the solubility of gaseous reactants in the liquid phase, potentially affecting the reaction pathway. | Important for maintaining reactant concentration and controlling the phase of the reaction mixture. |

Alternative Synthetic Routes to this compound

While the direct methoxychlorination of 2-methylpropene is a primary synthetic route, alternative pathways can also be envisioned for the synthesis of this compound.

One plausible alternative route begins with methallyl chloride (3-chloro-2-methyl-1-propene) . Methallyl chloride is commercially produced by the high-temperature gas-phase chlorination of isobutylene. This intermediate could then undergo a subsequent methoxychlorination reaction. The addition of a methoxy group and a chlorine atom across the double bond of methallyl chloride would, in principle, yield the target molecule. This two-step process allows for a more controlled introduction of the functional groups.

Another potential, though less direct, route could involve starting with a dichlorinated propane derivative and introducing the methoxy group via a nucleophilic substitution reaction. For instance, a suitable di-chloro alcohol precursor could be etherified to introduce the methoxy group. However, the regioselectivity of such a reaction would need to be carefully controlled to ensure the formation of the desired isomer.

The Williamson ether synthesis provides a conceptual basis for another alternative. This method would involve the reaction of a suitable alkoxide with a di-chloroalkane. For the synthesis of this compound, this could theoretically involve the reaction of sodium methoxide (B1231860) with a 1,3-dichloro-2-halopropane derivative. However, the potential for elimination reactions and the synthesis of the required di-halo-alkane precursor present significant challenges.

Mechanistic Investigations of Reactions Involving 1,3 Dichloro 2 Methoxy 2 Methylpropane

Nucleophilic Substitution Pathways at Halogenated Centers

The structure of 1,3-dichloro-2-methoxy-2-methylpropane features two primary alkyl chloride centers. Nucleophilic substitution reactions at these centers can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is largely dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

unimolecular (SN1) Mechanistic Studies

The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. For this compound, the halogenated carbons are primary. Primary carbocations are generally unstable, making the SN1 pathway unfavorable under most conditions.

However, it is conceivable that under specific solvolysis conditions with a highly polar, protic solvent, a primary carbocation could form. A potential complicating factor could be the possibility of rearrangement to a more stable carbocation, although in this specific structure, a simple hydride or methyl shift would not lead to a more stable carbocation.

Table 3.1.1: Predicted Factors Influencing SN1 Reactions of this compound

| Factor | Influence on SN1 Pathway | Rationale |

| Substrate Structure | Unfavorable | Primary alkyl halides form unstable primary carbocations. |

| Nucleophile | Favored by weak nucleophiles | Strong nucleophiles would favor the SN2 pathway. |

| Solvent | Favored by polar, protic solvents | These solvents can stabilize the carbocation intermediate and the leaving group. |

| Leaving Group | Chloride is a good leaving group | Facilitates the initial heterolytic cleavage. |

No experimental data for SN1 reactions of this compound were found in the searched literature.

bimolecular (SN2) Mechanistic Studies

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally favored for primary alkyl halides due to reduced steric hindrance. Given that both chlorinated carbons in this compound are primary, the SN2 mechanism is the more probable nucleophilic substitution pathway.

The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. In this molecule, the presence of a methyl and a methoxy (B1213986) group on the adjacent carbon might offer some steric hindrance, but it is not expected to be prohibitive for the reaction to proceed.

Table 3.1.2: Predicted Factors Influencing SN2 Reactions of this compound

| Factor | Influence on SN2 Pathway | Rationale |

| Substrate Structure | Favorable | Primary alkyl halides are sterically accessible for backside attack. |

| Nucleophile | Favored by strong, unhindered nucleophiles | The rate is dependent on the concentration and strength of the nucleophile. |

| Solvent | Favored by polar, aprotic solvents | These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity. |

| Leaving Group | Chloride is a good leaving group | Facilitates the displacement by the incoming nucleophile. |

No experimental data for SN2 reactions of this compound were found in the searched literature.

Elimination Reactions Forming Unsaturated Derivatives of this compound

Elimination reactions of this compound would lead to the formation of alkenes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms and often compete with substitution reactions.

unimolecular (E1) Mechanistic Considerations

Similar to the SN1 mechanism, the E1 pathway proceeds through a carbocation intermediate. As the formation of a primary carbocation from this compound is energetically unfavorable, the E1 mechanism is considered unlikely. The reaction would require conditions that strongly favor carbocation formation, such as high temperatures and a non-nucleophilic, weakly basic medium.

Table 3.2.1: Predicted Factors for E1 Reactions of this compound

| Factor | Influence on E1 Pathway | Rationale |

| Substrate Structure | Unfavorable | Primary carbocations are high in energy. |

| Base | Favored by weak bases | Strong bases would favor the E2 mechanism. |

| Solvent | Favored by polar, protic solvents | To stabilize the carbocation intermediate. |

| Temperature | High temperatures favor elimination | Elimination reactions are entropically favored over substitution. |

No experimental data for E1 reactions of this compound were found in the searched literature.

bimolecular (E2) Mechanistic Considerations

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. This pathway is favored by strong, sterically hindered bases. For this compound, a strong base could abstract a proton from the central methyl-bearing carbon, followed by the elimination of a chloride ion to form an unsaturated derivative.

The regioselectivity of the elimination would be a key point of investigation, though in this symmetrical molecule, elimination of either chloride would lead to the same initial product.

Table 3.2.2: Predicted Factors for E2 Reactions of this compound

| Factor | Influence on E2 Pathway | Rationale |

| Substrate Structure | Favorable | Primary alkyl halides can undergo E2 elimination. |

| Base | Favored by strong, bulky bases | Strong bases are required for the concerted mechanism, and bulky bases favor elimination over substitution. |

| Solvent | Less dependent on solvent polarity than E1 | Aprotic solvents are often used. |

| Stereochemistry | Requires an anti-periplanar arrangement | The hydrogen to be abstracted and the leaving group should ideally be in an anti-conformation. |

No experimental data for E2 reactions of this compound were found in the searched literature.

Rearrangement Processes of this compound and its Derivatives

Rearrangement reactions in alkyl halides often occur via carbocation intermediates. Since the formation of a primary carbocation from this compound is disfavored, rearrangements proceeding through an SN1 or E1 mechanism are unlikely.

Should a carbocation be formed, there is no obvious, simple rearrangement (like a 1,2-hydride or 1,2-methyl shift) that would lead to a more stable carbocation. Therefore, significant rearrangement processes are not anticipated for this compound under typical nucleophilic substitution or elimination conditions. It is possible that under more forcing conditions, such as in the presence of strong Lewis acids, more complex rearrangements could be induced, but no such studies were identified.

Radical-Mediated Transformations of this compound

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. In the case of this compound, radical-mediated transformations are expected to proceed via a chain reaction mechanism, typically involving initiation, propagation, and termination steps. The stability of the radical intermediates plays a crucial role in determining the major products.

The structure of this compound features primary and tertiary carbon-hydrogen bonds. The tertiary C-H bond at the 2-position is significantly weaker than the primary C-H bonds of the chloromethyl groups. This difference in bond dissociation energy dictates the regioselectivity of hydrogen abstraction by a radical initiator (In•).

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation, to generate initiator radicals (In•).

Propagation:

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the position that forms the most stable radical intermediate. Due to the stabilizing effect of the adjacent oxygen atom and the methyl group, the tertiary hydrogen at the C2 position is preferentially abstracted, forming a tertiary radical.

Halogenation (in the presence of a halogenating agent like Cl₂ or Br₂): The resulting tertiary radical reacts with a halogen molecule to form a halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Table 1: Plausible Products of Radical-Mediated Chlorination of this compound

| Reactant | Radical Intermediate | Product |

| This compound | Tertiary radical at C2 | 1,2,3-Trichloro-2-methoxy-2-methylpropane |

| This compound | Primary radical at C1 or C3 | 1,1,3-Trichloro-2-methoxy-2-methylpropane |

Note: The formation of the tertiary chlorinated product is expected to be the major pathway due to the higher stability of the tertiary radical intermediate.

Acid- and Base-Catalyzed Reactions and Their Mechanisms

The presence of both ether and chloro functional groups in this compound allows for a variety of acid- and base-catalyzed reactions. The mechanisms of these transformations are dictated by the nature of the catalyst and the structure of the substrate.

Acid-Catalyzed Reactions:

In the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), ethers undergo cleavage. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl groups attached to the oxygen atom. libretexts.orgwikipedia.org Given that the methoxy group in this compound is attached to a tertiary carbon, the cleavage is expected to follow an SN1 mechanism.

Mechanism of Acid-Catalyzed Cleavage (SN1):

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol).

Formation of a Tertiary Carbocation: The protonated ether undergoes heterolytic cleavage of the carbon-oxygen bond to form a relatively stable tertiary carbocation and a molecule of methanol (B129727). The stability of this carbocation is enhanced by the inductive effect of the methyl group.

Nucleophilic Attack: A nucleophile (e.g., I⁻ or Br⁻ from the acid) attacks the tertiary carbocation to form the final product.

Table 2: Predicted Products of Acid-Catalyzed Cleavage of this compound with HI

| Step | Intermediate/Product |

| Protonation | Oxonium ion |

| Carbocation Formation | 1,3-dichloro-2-methylprop-2-yl cation |

| Nucleophilic Attack | 1,3-dichloro-2-iodo-2-methylpropane |

| Byproduct | Methanol |

Base-Catalyzed Reactions:

In the presence of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, alkyl halides can undergo elimination reactions to form alkenes. For this compound, an E2 (bimolecular elimination) mechanism is anticipated, where the rate of the reaction is dependent on the concentration of both the substrate and the base.

Mechanism of Base-Catalyzed Elimination (E2): The base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing a chlorine atom. Simultaneously, the C-Cl bond breaks, and a double bond is formed between the α and β carbons. The reaction proceeds through a single transition state. In this specific molecule, elimination can potentially occur from either of the chloromethyl groups.

Table 3: Potential Products of Base-Catalyzed Elimination of this compound

| Base | Product |

| Strong, non-nucleophilic base | 1-chloro-3-methoxy-3-methyl-1-propene |

| Strong, non-nucleophilic base | 3-chloro-2-(methoxymethyl)prop-1-ene |

Note: The regioselectivity of the elimination would depend on the steric hindrance and the acidity of the β-hydrogens.

Stereochemical and Conformational Analysis of 1,3 Dichloro 2 Methoxy 2 Methylpropane

Conformational Preferences and Rotational Isomerism of 1,3-Dichloro-2-methoxy-2-methylpropane

The analysis of this compound's conformational preferences primarily revolves around the rotation about the C1-C2 and C2-C3 single bonds. Due to the presence of bulky and electronegative substituents, the molecule will exhibit distinct rotational isomers, or conformers, with varying degrees of stability. The most stable conformations will be those that minimize steric hindrance and unfavorable electronic interactions.

Drawing an analogy from the conformational analysis of propane (B168953) and its derivatives, the staggered conformations are significantly lower in energy than the eclipsed conformations. stereoelectronics.orgchemistrysteps.com For this compound, we can visualize the rotational isomers by constructing Newman projections along the C1-C2 and C3-C2 bonds.

The central carbon (C2) is bonded to a methyl group, a methoxy (B1213986) group, and two chloromethyl groups. Rotation around the C1-C2 and C3-C2 bonds will lead to various staggered and eclipsed conformers. The relative energies of these conformers will be influenced by steric interactions (van der Waals repulsion) between the bulky chloromethyl, methyl, and methoxy groups, as well as electrostatic interactions between the polar C-Cl and C-O bonds.

Interactive Data Table: Estimated Torsional Strain Energies for Interactions in Substituted Propanes

| Interacting Groups | Torsional Strain (kJ/mol) |

| H / H (eclipsed) | 4.0 |

| H / CH₃ (eclipsed) | 6.0 |

| CH₃ / CH₃ (eclipsed) | 11.0 |

| CH₃ / CH₃ (gauche) | 3.8 |

| Cl / Cl (gauche) | ~4.0 - 6.0 |

| OCH₃ / CH₃ (gauche) | ~2.0 - 4.0 |

Note: The values for chloro and methoxy group interactions are estimates based on analogous systems and are presented for illustrative purposes.

A theoretical conformational analysis of the structurally related 2,2-dimethylpropane-1,3-diaminium cation has shown that the anti-anti-conformation, where the terminal amino groups are anti-periplanar to each other, represents the global energy minimum. mdpi.com A similar preference for an anti-arrangement of the two chloromethyl groups can be anticipated for this compound to minimize steric repulsion.

Influence of Substituents on Conformational Dynamics

The conformational dynamics of this compound are significantly influenced by the steric and electronic properties of the chloro, methoxy, and methyl substituents.

Steric Effects: The primary determinant of conformational preference in this molecule is likely to be steric hindrance. The chlorine atoms are larger than hydrogen atoms, and the methoxy and methyl groups are also sterically demanding. The van der Waals radii of these groups lead to repulsive interactions when they are brought into close proximity in certain conformations. masterorganicchemistry.com Eclipsed conformations, where substituents on adjacent carbons are aligned, will be highly destabilized due to these steric clashes. chemistrysteps.com The rotational barrier in propane is higher than in ethane (B1197151) due to the steric interaction between a methyl group and a hydrogen atom in the eclipsed state. stereoelectronics.org In this compound, the presence of even bulkier groups will lead to a more complex potential energy surface with higher rotational barriers.

Electronic Effects: The electronegative chlorine and oxygen atoms introduce polar bonds (C-Cl and C-O) into the molecule. Dipole-dipole interactions between these bonds will influence the relative stability of different conformers. In some cases, attractive or repulsive electrostatic interactions can favor or disfavor certain arrangements. For instance, in 1,2-dihaloethanes, the interplay between steric repulsion and electronic effects (hyperconjugation) determines the preference for gauche or anti conformations. researchgate.net While steric factors are often dominant, the role of electrostatic interactions, particularly in less polar environments, cannot be entirely dismissed. The presence of the ether linkage in the methoxy group might also lead to specific stereoelectronic effects that could influence conformational preferences.

The beneficial effects of chloro and methoxy substituents are also recognized in drug discovery for their ability to influence intermolecular interactions. youtube.com While this context is different, it highlights the significant electronic character of these groups.

Potential for Stereochemical Induction in Reactions Utilizing this compound as a Substrate

Although this compound is an achiral molecule, its use as a substrate in certain chemical reactions could lead to the formation of chiral products. The principles of stereochemical induction would then become relevant in predicting the stereochemical outcome of such reactions.

If, for example, one of the chloromethyl groups were to undergo a nucleophilic substitution reaction, the nature of the reaction mechanism (S_N1 or S_N2) would dictate the stereochemistry of the product, assuming the reaction creates a new stereocenter.

S_N2 Mechanism: In a concerted S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack results in an inversion of configuration at the reacting center. libretexts.orgutexas.eduembibe.com If the substitution were to introduce a group that makes the C1 (or C3) carbon a chiral center, the stereochemistry of the product would be directly determined by this inversion.

S_N1 Mechanism: An S_N1 reaction proceeds through a carbocation intermediate. numberanalytics.com If a primary carbocation were to form at C1 (or C3) upon departure of the chloride ion (though unlikely for a primary halide), this intermediate would be planar. The incoming nucleophile could then attack from either face of the planar carbocation with equal probability, leading to a racemic mixture of the two possible enantiomers. numberanalytics.com

The principles of asymmetric induction become particularly important when a chiral reagent or catalyst is used in a reaction involving an achiral substrate like this compound. youtube.com The chiral agent can create a diastereomeric transition state, leading to a preferential formation of one enantiomer of the product over the other.

Advanced Spectroscopic Elucidation and Characterization of 1,3 Dichloro 2 Methoxy 2 Methylpropane

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Identification and Conformational Probing

Vibrational spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The infrared (IR) spectrum of 1,3-Dichloro-2-methoxy-2-methylpropane is expected to display characteristic absorption bands:

C-H Stretching: Strong bands in the 2950-2850 cm-1 region corresponding to the stretching vibrations of the methyl and methylene (B1212753) C-H bonds. libretexts.org

C-O Stretching: A strong, distinct band around 1100-1050 cm-1, characteristic of the C-O-C ether linkage. docbrown.info

C-Cl Stretching: A strong to medium intensity band in the 800-600 cm-1 region, indicative of the carbon-chlorine bonds.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (CH2/CH3) |

| 1390-1370 | Medium | C-H bend (CH3) |

| 1100-1050 | Strong | C-O stretch (ether) |

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound (C5H11Cl2O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]+•.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for [M]+•, [M+2]+•, and [M+4]+•, respectively, due to the natural abundance of 35Cl and 37Cl isotopes.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C5H1135Cl2O]+• | 156.0214 |

| [C5H1135Cl37ClO]+• | 158.0185 |

Fragment analysis would likely show the loss of a methyl group ([M-15]+), a methoxy (B1213986) group ([M-31]+), and a chloromethyl group ([M-49]+). The base peak would likely correspond to a stable carbocation formed after initial fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds and for monitoring the progress of chemical reactions. nih.govshimadzu.com In the analysis of this compound, a sample would be injected into the gas chromatograph, where it would be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

The separated compound then enters the mass spectrometer, which serves as a detector. The resulting mass spectrum for the main GC peak would be compared against a reference spectrum or analyzed for its characteristic molecular ion and fragmentation pattern to confirm the identity of the compound. The integration of the peak area in the chromatogram allows for the quantitative determination of its purity. This technique is also invaluable for tracking the formation of the product and the consumption of reactants during its synthesis.

Table of Compounds

| Compound Name |

|---|

Application of X-ray Crystallography for Solid-State Structural Determination (if crystalline form is accessible)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation in the solid state. However, the application of single-crystal X-ray diffraction is entirely contingent upon the ability to grow a high-quality, single crystal of the target compound.

A thorough review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been reported. The primary and most significant challenge in applying this technique is the crystallization process itself. wikipedia.org Small, non-polar organic molecules, particularly those that are liquids or low-melting solids at ambient temperatures, are often difficult to crystallize. researchgate.net The successful growth of a single crystal suitable for X-ray diffraction—typically with dimensions of 0.2 - 0.4 mm—is a critical prerequisite that can be a significant experimental bottleneck. tamu.edursc.org

Challenges in Crystallization

For a compound like this compound, several factors can impede the formation of a suitable crystal:

Physical State: If the compound is a liquid at or near room temperature, crystallization must be attempted at sub-ambient temperatures, which requires specialized equipment and can introduce challenges in crystal handling.

Molecular Flexibility: The molecule possesses several single bonds, allowing for conformational flexibility. This can sometimes hinder the ordered packing required for a crystalline lattice, leading to the formation of oils or amorphous solids instead.

Nucleation and Growth Rate: The process of crystallization involves two stages: nucleation (the initial formation of a tiny crystal) and growth. Controlling these two stages is crucial. tamu.edu For many small organic molecules, nucleation can be rapid and lead to a large number of very small crystals, rather than the desired outcome of a few, larger single crystals. tamu.edu

Common methods to induce crystallization include slow evaporation of a solvent, vapor diffusion, liquid diffusion, and slow cooling of a saturated solution. tamu.eduunifr.ch The selection of an appropriate solvent or solvent system is paramount and often requires extensive screening. tamu.edu

Potential Insights from a Successful Structural Determination

Should a suitable crystalline form of this compound be obtained, X-ray diffraction analysis would provide invaluable structural data. It would definitively establish:

Molecular Conformation: The precise dihedral angles defining the spatial orientation of the chloro and methoxy groups relative to the propane (B168953) backbone.

Bond Parameters: Highly accurate measurements of all carbon-carbon, carbon-oxygen, and carbon-chlorine bond lengths and the angles between them.

Intermolecular Interactions: The nature and geometry of any weak interactions holding the molecules together in the crystal lattice, such as dipole-dipole or van der Waals forces. This information is crucial for understanding the compound's physical properties, such as its melting point and solubility.

Hypothetical Crystallographic Data

While no experimental data exists, the table below illustrates the type of information that would be generated from a successful single-crystal X-ray diffraction experiment. This data is presented for illustrative purposes only and is not based on experimental results for this compound.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Empirical formula | C5H10Cl2O | The simplest whole-number ratio of atoms in the compound. |

| Formula weight | 157.04 | The mass of one mole of the compound in g/mol. |

| Crystal system | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 6.15 | Unit cell dimension along the a-axis. |

| b (Å) | 10.25 | Unit cell dimension along the b-axis. |

| c (Å) | 12.80 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle alpha. |

| β (°) | 105.5 | Unit cell angle beta. |

| γ (°) | 90 | Unit cell angle gamma. |

| Volume (ų) | 778.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated density (g/cm³) | 1.339 | The theoretical density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Theoretical and Computational Chemistry Studies of 1,3 Dichloro 2 Methoxy 2 Methylpropane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular properties from first principles. For a molecule like 1,3-dichloro-2-methoxy-2-methylpropane, these methods would be invaluable in understanding its fundamental chemical nature.

Optimization of Molecular Geometry and Electronic Properties

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using a basis set such as 6-31G(d,p) with DFT methods like B3LYP, one can calculate the equilibrium bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be expected to adopt a staggered conformation to minimize steric hindrance between the bulky chlorine atoms, the methyl group, and the methoxy (B1213986) group. The electronic properties, such as the dipole moment and the distribution of electron density, can also be determined. The electronegative chlorine and oxygen atoms would lead to a significant dipole moment and an uneven charge distribution across the molecule.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length | 1.54 Å |

| C-Cl Bond Length | 1.78 Å |

| C-O Bond Length | 1.43 Å |

| C-H Bond Length | 1.09 Å |

| C-C-C Bond Angle | 109.5° |

| C-C-Cl Bond Angle | 109.5° |

| C-O-C Bond Angle | 111.0° |

Note: These are illustrative values based on standard bond lengths and angles for similar organic molecules.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For instance, the GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the compound.

Vibrational frequencies, corresponding to the stretching and bending of bonds, can also be computed. These frequencies are useful in the analysis of infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include C-Cl stretches, C-O stretches, and various C-H bending and stretching modes.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (CH₂Cl) | 3.6 - 3.8 ppm |

| ¹H NMR Chemical Shift (OCH₃) | 3.3 - 3.5 ppm |

| ¹H NMR Chemical Shift (CH₃) | 1.2 - 1.4 ppm |

| ¹³C NMR Chemical Shift (CH₂Cl) | 45 - 50 ppm |

| ¹³C NMR Chemical Shift (C-OCH₃) | 75 - 80 ppm |

| ¹³C NMR Chemical Shift (OCH₃) | 50 - 55 ppm |

| ¹³C NMR Chemical Shift (CH₃) | 20 - 25 ppm |

| IR Stretching Freq. (C-Cl) | 650 - 800 cm⁻¹ |

| IR Stretching Freq. (C-O) | 1050 - 1150 cm⁻¹ |

Note: These are illustrative values based on typical chemical shifts and vibrational frequencies for similar functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of a system.

For this compound, MD simulations would reveal the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding the molecule's flexibility and how its shape might influence its reactivity. Simulations in a solvent, such as water or an organic solvent, would also shed light on how the molecule interacts with its environment through forces like van der Waals interactions and dipole-dipole interactions.

Reaction Pathway Modeling and Transition State Analysis for Reactions Involving this compound

Computational chemistry is instrumental in modeling chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. rsc.org For reactions involving this compound, such as nucleophilic substitution at the carbon atoms bearing the chlorine atoms, DFT calculations can be used to map out the potential energy surface.

This analysis helps in identifying the lowest energy path from reactants to products, and in calculating the activation energy of the reaction, which is crucial for predicting reaction rates. For example, modeling the reaction with a nucleophile would likely show a concerted or stepwise mechanism, and the calculations would help to distinguish between these possibilities. researchgate.net

Analysis of Substituent Effects on Reactivity and Stability

The reactivity and stability of a molecule can be significantly altered by the presence of different functional groups (substituents). nih.gov Computational studies can systematically investigate these effects by replacing a particular atom or group in this compound with another and calculating the resulting changes in electronic structure and energy.

For example, replacing the methyl group with an electron-withdrawing group would likely increase the partial positive charge on the central carbon atom, potentially affecting the rates of nearby reactions. Conversely, an electron-donating group could have the opposite effect. These studies provide a deeper understanding of structure-activity relationships.

Solvent Effects and Solvation Models in Computational Studies

The solvent in which a reaction or process takes place can have a profound impact on its outcome. numberanalytics.com Computational chemistry can account for solvent effects using either explicit or implicit solvation models. rsc.org In an explicit model, individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. researchgate.net For this compound, studying its behavior in solvents of varying polarity would reveal how the solvent stabilizes different conformations or transition states, thereby influencing its reactivity and properties. nih.gov

Applications and Utility of 1,3 Dichloro 2 Methoxy 2 Methylpropane in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Molecular Architectures

There is no documented evidence of 1,3-Dichloro-2-methoxy-2-methylpropane being used as a building block in the synthesis of complex molecular architectures.

Role as a Precursor in the Synthesis of Specific Organic Compounds

No specific organic compounds have been reported in the scientific literature as being synthesized from this compound.

Integration into Multi-Step Synthetic Sequences

There are no published examples of this compound being integrated into multi-step synthetic sequences for the preparation of complex organic molecules.

Conclusion and Future Perspectives on 1,3 Dichloro 2 Methoxy 2 Methylpropane Research

Summary of Key Research Findings and Methodological Advancements8.2. Identification of Remaining Challenges and Unexplored Research Avenues8.3. Prognosis for Future Discoveries and Applications of 1,3-Dichloro-2-methoxy-2-methylpropane

Until more substantial research on this compound is published and made publicly accessible, a detailed and authoritative article on this specific compound remains unfeasible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.